2,4,5-Trifluorophenylboronic acid
Overview
Description
2,4,5-Trifluorophenylboronic acid is an organoboron compound with the molecular formula C6H4BF3O2. It is a derivative of phenylboronic acid where three hydrogen atoms on the phenyl ring are replaced by fluorine atoms at the 2, 4, and 5 positions. This compound is known for its stability and reactivity, making it valuable in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
2,4,5-Trifluorophenylboronic acid is a type of boronic acid, which is often used as a reactant in various chemical reactions . The primary targets of this compound are the molecules it reacts with in these chemical reactions. For instance, it is commonly used in Suzuki-Miyaura coupling reactions .
Mode of Action
In Suzuki-Miyaura coupling reactions, this compound acts as a boron source . The boronic acid reacts with a halide or pseudohalide compound in the presence of a base and a palladium catalyst to form a new carbon-carbon bond .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific reaction it is involved in. In general, the compound plays a crucial role in the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
Like other boronic acids, it is likely to have good bioavailability due to its ability to form stable complexes with various biological molecules .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds, including biologically active compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the temperature, the choice of base, and the type of palladium catalyst used . Additionally, the compound should be handled in a well-ventilated environment to minimize exposure to dust .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trifluorophenylboronic acid typically involves the following steps:
Grignard Reaction: The process begins with the formation of a Grignard reagent by reacting 2,4,5-trifluorobromobenzene with magnesium in anhydrous ether.
Borylation: The Grignard reagent is then treated with trimethyl borate in tetrahydrofuran at low temperatures (0°C).
Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trifluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols and Quinones: Resulting from oxidation reactions.
Scientific Research Applications
2,4,5-Trifluorophenylboronic acid has numerous applications in scientific research:
Comparison with Similar Compounds
3,4,5-Trifluorophenylboronic Acid: Similar in structure but with fluorine atoms at different positions.
2,6-Difluorophenylboronic Acid: Contains two fluorine atoms instead of three.
4-(Trifluoromethyl)phenylboronic Acid: Features a trifluoromethyl group instead of individual fluorine atoms.
Uniqueness: 2,4,5-Trifluorophenylboronic acid is unique due to the specific positioning of its fluorine atoms, which imparts distinct electronic and steric properties. These properties enhance its reactivity and stability, making it particularly useful in various chemical and industrial applications .
Properties
IUPAC Name |
(2,4,5-trifluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHHKNCSISEAAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382451 | |
Record name | 2,4,5-Trifluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247564-72-3 | |
Record name | (2,4,5-Trifluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=247564-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trifluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-Trifluorophenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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